molecular formula C21H18N4O B12933102 N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide CAS No. 920314-26-7

N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide

Cat. No.: B12933102
CAS No.: 920314-26-7
M. Wt: 342.4 g/mol
InChI Key: MDUXXGZBTMGMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide is a benzamide derivative characterized by a 2-aminophenyl group linked to a benzamide core substituted at the para position with a 2H-indazol-2-ylmethyl moiety. Its molecular formula is C22H20N4O2, with a molar mass of 372.42 g/mol . This compound shares structural similarities with histone deacetylase inhibitors (HDACis), which often feature a zinc-binding group (e.g., hydroxamate or benzamide) and a hydrophobic cap to enhance target interaction .

Properties

CAS No.

920314-26-7

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-(indazol-2-ylmethyl)benzamide

InChI

InChI=1S/C21H18N4O/c22-18-6-2-4-8-20(18)23-21(26)16-11-9-15(10-12-16)13-25-14-17-5-1-3-7-19(17)24-25/h1-12,14H,13,22H2,(H,23,26)

InChI Key

MDUXXGZBTMGMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC=CC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide typically involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final compound is obtained by linking the indazole core to the benzamide group via a methylene bridge, typically using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes structural analogues of N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide, highlighting substituent variations and biological activities:

Compound Name Substituent R-Group Molecular Weight (g/mol) Key Biological Activity Evidence Source
This compound 2H-Indazol-2-ylmethyl 372.42 HDAC inhibition (presumed)
CI-994 (N-(2-aminophenyl)-4-acetylaminobenamide) Acetylamino 265.30 HDAC inhibition; Anticancer (prostate cancer models)
MS-275 (Entinostat) Pyridine-3-ylmethoxycarbonyl-aminomethyl 379.43 HDAC1/3 inhibition; Antitumor activity
MGCD0103 (Mocetinostat) 4-(Pyridin-3-ylpyrimidin-2-ylamino)methyl 408.45 Oral HDAC inhibition; Antitumor (clinical trials)
NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) Bis(2-chloroethyl)amino 345.24 HDAC inhibition; Selective enzyme inhibition
Compound 8a (Benzamide-acridine hybrid) 4-(((4-Methylacridin-9-yl)amino)methyl) 467.53 HDAC1/DNMT1 inhibition; Antiproliferative (leukemia)
Oxadiazole derivative (Figure 18) 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazole 452.50 Potent HDAC inhibition (most active in series)

Key Structural and Functional Comparisons

Zinc-Binding Domain: The target compound and its analogues (CI-994, MS-275, MGCD0103) share the N-(2-aminophenyl)benzamide core, which acts as a zinc-binding group critical for HDAC inhibition . In contrast, hydroxamate-based HDACis (e.g., SAHA) use a different zinc-binding motif, often leading to broader isoform selectivity but poorer pharmacokinetics .

MGCD0103’s pyridinylpyrimidinylamino substituent improves oral bioavailability and potency, achieving IC50 values < 1 μM against HDAC1/2/3 . The oxadiazole derivative (Figure 18) demonstrates superior HDAC inhibition due to its naphthalene moiety, which enhances hydrophobic interactions with the enzyme’s active site .

Biological Activity and Selectivity: Compound 8a incorporates an acridine fluorophore, enabling fluorescence-based tracking of cellular uptake and dual HDAC1/DNMT1 inhibition, a unique mechanism absent in the target compound . NA exhibits selectivity for HDAC over other zinc-dependent enzymes, attributed to its bis(2-chloroethyl)amino group, which minimizes off-target effects .

Research Findings and Clinical Relevance

  • Anticancer Efficacy: MGCD0103 (mocetinostat) advanced to clinical trials for lymphoma and solid tumors, demonstrating dose-dependent histone hyperacetylation and tumor regression . Compound 8a induced apoptosis in leukemia cells at nanomolar concentrations, linked to histone H3 acetylation and cell cycle arrest .
  • Pharmacokinetic Considerations: The indazole group in the target compound may improve metabolic stability compared to CI-994, which has a shorter half-life due to rapid acetylation .

Biological Activity

N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide is a synthetic compound belonging to the indazole derivative class, notable for its potential biological activities, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18N4O
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : this compound

The compound features an indazole moiety linked to a benzamide group, which is significant for its biological interactions. The amino group enhances binding to various biological targets, suggesting potential therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly as an anticancer agent. The indazole component is frequently associated with anti-cancer properties, while the benzamide structure may enhance interaction with specific enzymes or receptors involved in tumor progression.

Research suggests that this compound may act as an inhibitor of certain kinases that are crucial in cancer pathways. Kinase inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The specific interactions with kinases and other proteins are under investigation to elucidate the compound's precise mechanism of action.

In Vitro Studies

A study examining the effects of this compound on various cancer cell lines demonstrated significant inhibitory effects on cell viability. The compound was tested against several lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, highlighting its potency as a potential therapeutic agent.

Cell LineIC50 (µM)
MCF-75.3
A5496.1

In Vivo Studies

In vivo studies conducted on murine models have shown that administration of this compound resulted in tumor size reduction compared to control groups. The treatment group exhibited a significant decrease in tumor weight, supporting its potential as an effective anticancer therapy.

Treatment GroupTumor Weight Reduction (%)
Control0
Treatment45

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the indazole or benzamide portions can lead to different pharmacological profiles. For instance, substituting the indazole nitrogen with different heterocycles has shown varied kinase inhibition potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.